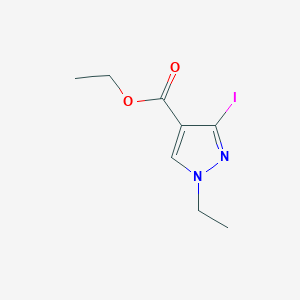

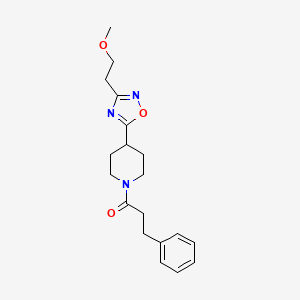

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid, also known as ATMPA, is a chemical compound that belongs to the class of non-competitive antagonists of the ionotropic glutamate receptor. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. In

Applications De Recherche Scientifique

Asymmetric Hydrogenation and Catalysis

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid has been studied in the context of asymmetric hydrogenation, where rhodium complexes of certain diphosphine derivatives have been tested for their efficacy in hydrogenating α-acetamidocinnamic acid, showcasing potential applications in asymmetric synthesis and catalysis (Kinting & Krause, 1986).

Antimalarial Activity

Research into derivatives related to this compound has indicated potential antimalarial properties. A series of compounds synthesized from substituted phenyl analogues showed increasing antimalarial potency, demonstrating the compound's relevance in the development of antimalarial drugs (Werbel et al., 1986).

DNA-Binding Polymers

Cationic polythiophenes, synthesized via post-polymerization functionalizations of related compounds, have shown potential as responsive DNA-binding polymers. This application is critical in the development of theranostic gene delivery vehicles, highlighting the compound's role in gene therapy and molecular diagnostics (Carreon et al., 2014).

Environmental Applications

In the environmental sector, the compound has been utilized in the design of molecularly imprinted polymers (MIPs) for the selective adsorption of pharmaceuticals, demonstrating its application in water purification and the removal of contaminants from the environment (Lee, Lin, & Doong, 2016).

Synthesis of Bioactive Compounds

Research has also focused on the synthesis of bioactive compounds, including the development of novel syntheses for derivatives that exhibit anti-inflammatory properties. This highlights the compound's importance in the pharmaceutical industry for creating new therapeutic agents (Reddy, Reddy, & Raju, 2010).

Propriétés

IUPAC Name |

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-8-5-9(2)12(10(3)6-8)7-13(14(17)18)15-11(4)16/h5-6,13H,7H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDMLRIAGOYQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate](/img/structure/B2962065.png)

![N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2962067.png)

![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)